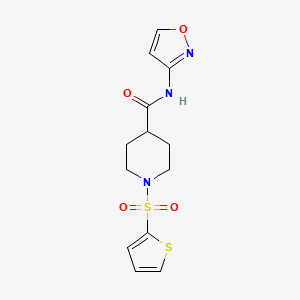![molecular formula C15H27N3OS B4091514 2-ethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4091514.png)
2-ethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]hexanamide
Übersicht
Beschreibung
2-ethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]hexanamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring
Vorbereitungsmethoden
The synthesis of 2-ethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]hexanamide typically involves multiple steps. One common method includes the reaction of 2-ethylhexanoyl chloride with 5-(pentan-3-yl)-1,3,4-thiadiazole-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
2-ethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of 2-ethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]hexanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and the organism being studied.
Vergleich Mit ähnlichen Verbindungen
2-ethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]hexanamide can be compared to other thiadiazole derivatives, such as:
2-ethyl-N-(pentan-2-yl)hexanamide: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
Aryl-n-hexanamide linked enaminones: These compounds also contain hexanamide groups but are linked to different functional groups, resulting in distinct properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties not found in other similar compounds.
Eigenschaften
IUPAC Name |
2-ethyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3OS/c1-5-9-10-12(8-4)13(19)16-15-18-17-14(20-15)11(6-2)7-3/h11-12H,5-10H2,1-4H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJQFXOAJHNDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=NN=C(S1)C(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-ethylphenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4091456.png)
![[4-[4-Fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B4091464.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B4091471.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4091476.png)
![5-(4-Ethoxyphenyl)-7-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4091478.png)
![2-[(4-methylphenyl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B4091486.png)
![7-(2-methoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4091496.png)
![5-(4-Chlorophenyl)-7-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4091500.png)
![N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4091506.png)
![1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4091509.png)
![3,5,6-trimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4091513.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4H-1,2,4-triazole](/img/structure/B4091515.png)
![Ethyl 4-{3-methoxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4091532.png)
